2-Propenal, 2,3-diethoxy-
Overview
Description
2-Propenal, 2,3-diethoxy- is a chemical compound that belongs to the family of aldehydes. It is also known as acrolein diethyl acetal and is used in various scientific research applications. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Mechanism of Action
The mechanism of action of 2-Propenal, 2,3-diethoxy- is not well understood. However, it is believed to act as a reactive aldehyde and form covalent bonds with various biomolecules. This compound is known to interact with different enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
2-Propenal, 2,3-diethoxy- has various biochemical and physiological effects. It is known to cause oxidative stress and inflammation in cells. This compound is also toxic to cells and can induce cell death. Moreover, it has been reported to have carcinogenic properties and is associated with various diseases.
Advantages and Limitations for Lab Experiments
2-Propenal, 2,3-diethoxy- has several advantages and limitations for lab experiments. Its unique properties make it an essential compound in the field of organic chemistry. However, its toxicity and carcinogenic properties limit its use in certain experiments. Moreover, the purity of the compound can be an issue, and its synthesis requires specific equipment and expertise.
Future Directions
There are several future directions for 2-Propenal, 2,3-diethoxy-. One of the most promising areas of research is the development of new drugs using this compound as a building block. Moreover, the study of its mechanism of action and its interaction with different biomolecules can lead to the development of new therapies for various diseases. Additionally, the synthesis of new materials using this compound can have significant implications in the field of material science.
Conclusion:
In conclusion, 2-Propenal, 2,3-diethoxy- is a chemical compound with various scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers. The study of this compound can lead to the development of new drugs, therapies, and materials, making it an essential compound in the field of organic chemistry.
Scientific Research Applications
2-Propenal, 2,3-diethoxy- has various scientific research applications. It is used in the synthesis of different organic compounds and as a reagent in organic reactions. This compound is also used in the development of new drugs and as a building block in the synthesis of new materials. Its unique properties make it an essential compound in the field of organic chemistry.
properties
IUPAC Name |
(E)-2,3-diethoxyprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-7(5-8)10-4-2/h5-6H,3-4H2,1-2H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPNIUPBPJWIBL-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C=O)/OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.